molecular formula C19H21NS B12378766 Pizotyline-D3

Pizotyline-D3

Cat. No.: B12378766
M. Wt: 298.5 g/mol
InChI Key: FIADGNVRKBPQEU-FIBGUPNXSA-N
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Description

Pizotyline-D3 is a deuterated form of Pizotifen, a compound known for its effectiveness as a serotonin receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Pizotifen. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pizotyline-D3 involves the incorporation of deuterium atoms into the Pizotifen molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated methanol or ethanol

    Temperature: Room temperature to 50°C

    Pressure: 1-5 atm of deuterium gas

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Using large reactors and high-pressure deuterium gas

    Purification: Chromatographic techniques to separate the deuterated product from non-deuterated impurities

    Quality control: High-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and isotopic labeling of the final product

Chemical Reactions Analysis

Types of Reactions

Pizotyline-D3 undergoes various chemical reactions, including:

    Oxidation: Formation of N-oxide derivatives

    Reduction: Conversion to secondary amines

    Substitution: Halogenation or alkylation at specific positions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I)

Major Products

    Oxidation: this compound N-oxide

    Reduction: Deuterated secondary amines

    Substitution: Halogenated or alkylated this compound derivatives

Scientific Research Applications

Pizotyline-D3 is widely used in scientific research, including:

    Chemistry: Studying the metabolic pathways and degradation products of Pizotifen

    Biology: Investigating the interaction of Pizotifen with serotonin receptors in various biological systems

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of Pizotifen in clinical settings

    Industry: Developing new formulations and delivery systems for Pizotifen

Mechanism of Action

Pizotyline-D3 exerts its effects by antagonizing serotonin receptors, particularly the 5-HT2 receptors. This leads to:

    Inhibition of serotonin-induced vasoconstriction: Reducing the frequency and severity of migraines

    Modulation of neurotransmitter release: Affecting mood and behavior

Comparison with Similar Compounds

Similar Compounds

    Cyproheptadine: Another serotonin receptor antagonist with similar pharmacological properties

    Methysergide: Used for migraine prophylaxis, similar to Pizotifen

    Ketotifen: An antihistamine with serotonin receptor antagonistic properties

Uniqueness of Pizotyline-D3

This compound is unique due to its deuterium labeling, which allows for precise tracing in biological systems. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic studies, providing insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C19H21NS

Molecular Weight

298.5 g/mol

IUPAC Name

4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)-1-(trideuteriomethyl)piperidine

InChI

InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3/i1D3

InChI Key

FIADGNVRKBPQEU-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1

Origin of Product

United States

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